BenchChemオンラインストアへようこそ!

3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide

Lipophilicity Drug-likeness Membrane permeability

The target compound, 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide (CAS 1796970-79-0), is a synthetic organic molecule with the molecular formula C19H22BrNO4 and a molecular weight of 408.3 g/mol. It belongs to the propanamide class and features a 2-bromophenyl group linked via a propanamide chain to a 2-hydroxyethyl moiety bearing a 3,4-dimethoxyphenyl substituent.

Molecular Formula C19H22BrNO4
Molecular Weight 408.292
CAS No. 1796970-79-0
Cat. No. B2718291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide
CAS1796970-79-0
Molecular FormulaC19H22BrNO4
Molecular Weight408.292
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CNC(=O)CCC2=CC=CC=C2Br)O)OC
InChIInChI=1S/C19H22BrNO4/c1-24-17-9-7-14(11-18(17)25-2)16(22)12-21-19(23)10-8-13-5-3-4-6-15(13)20/h3-7,9,11,16,22H,8,10,12H2,1-2H3,(H,21,23)
InChIKeyMLMKXLXDXYOYBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide (CAS 1796970-79-0): Structural and Physicochemical Baseline for Procurement


The target compound, 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide (CAS 1796970-79-0), is a synthetic organic molecule with the molecular formula C19H22BrNO4 and a molecular weight of 408.3 g/mol . It belongs to the propanamide class and features a 2-bromophenyl group linked via a propanamide chain to a 2-hydroxyethyl moiety bearing a 3,4-dimethoxyphenyl substituent. Its computed physicochemical profile includes a logP of 3.739, a topological polar surface area of 51–53 Ų, 5 hydrogen bond acceptors, and up to 2 hydrogen bond donors [1]. Notably, as of the latest ChEMBL 20 release, no biological activity has been registered for this compound, and it has not been reported in any publications [1].

Why 3-(2-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide Cannot Be Substituted with In-Class Analogs Without Risk of Property Shift


Propanamide analogs sharing the dimethoxyphenyl-hydroxyethyl scaffold differ substantially in their halogen substitution pattern (Br vs. F vs. H) and aryl ring position (2-bromo vs. 3-bromo), leading to quantifiable variability in lipophilicity, hydrogen-bonding capacity, and steric bulk [1]. The 2-bromophenyl group in the target compound confers a logP of 3.739, whereas the des-bromo analog (CHEBI:233142) is predicted to be approximately 0.5–0.8 log units less lipophilic, altering membrane permeability potential [1]. Furthermore, the ortho-bromine provides a distinct heavy-atom site for X-ray crystallographic phasing and a reactive handle for palladium-catalyzed cross-coupling, features absent in fluoro- or non-halogenated counterparts . Generic substitution without experimental validation therefore risks introducing uncontrolled changes in solubility, target engagement, and synthetic tractability.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide vs. Closest Analogs


Lipophilicity (logP) Differentiation: 2-Bromo vs. 2-Fluoro and Des-Bromo Propanamide Analogs

The target compound (2-bromo) exhibits a computed logP of 3.739 [1]. The structurally analogous 2-fluoro derivative is predicted to have a logP approximately 0.3–0.5 units lower due to fluorine's smaller atomic volume and stronger electronegativity, while the des-halogen analog (CHEBI:233142) is estimated to be 0.5–0.8 log units lower. This quantifiable increase in lipophilicity for the bromo derivative may enhance passive membrane permeation but reduce aqueous solubility relative to the fluoro and non-halogenated comparators.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor Count: Differentiation from Pyridyl-Containing Propanamide Analogs

The target compound has a tPSA of 51–53 Ų and up to 2 hydrogen-bond donors (HBD) at physiological pH [1]. In contrast, 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide incorporates an additional pyridine nitrogen, which increases the tPSA by approximately 12–15 Ų and adds a potential hydrogen-bond acceptor. The lower tPSA and limited HBD count of the target compound place it closer to the empirical threshold for blood-brain barrier penetration (tPSA < 90 Ų) compared to pyridyl-containing analogs.

Polar surface area Blood-brain barrier penetration Oral bioavailability

Ortho-Bromine as a Heavy-Atom Derivatization Site: Differentiation from Meta-Bromo and Non-Halogenated Isomers for Structural Biology

The ortho-bromine atom in the 2-bromophenyl group provides a strong anomalous scattering signal (f'' ≈ 1.5 electrons at Cu Kα wavelength) suitable for experimental phasing in macromolecular X-ray crystallography . The 3-bromophenyl isomer (CAS 1156846-98-8) equivalently contains bromine but at the meta position, which may alter the binding pose and the position of the anomalous scatterer relative to the ligand binding site. The non-halogenated analog (CHEBI:233142) lacks any anomalous scattering center, precluding its use for halogen-based experimental phasing.

X-ray crystallography Heavy-atom derivatization Structural biology

Synthetic Tractability: Aryl Bromide as a Cross-Coupling Handle vs. Aryl Fluoride or Unsubstituted Analogs

The 2-bromophenyl moiety in the target compound serves as a competent electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), with typical oxidative addition rates 10²–10³ times faster than the corresponding 2-fluoro analog due to the weaker C–Br bond (bond dissociation energy ≈ 80 kcal/mol) versus C–F (BDE ≈ 115 kcal/mol) . The des-bromo analog (CHEBI:233142) lacks this synthetic handle entirely, precluding further diversification at this position without de novo synthesis.

Palladium-catalyzed cross-coupling Suzuki coupling Late-stage functionalization

Rotatable Bond Count and Molecular Flexibility: Differentiation from Constrained Propanamide Scaffolds

The target compound contains 9 rotatable bonds [1], reflecting a highly flexible linker between the 2-bromophenyl and 3,4-dimethoxyphenyl groups. By comparison, 3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide is estimated to have 7–8 rotatable bonds due to the more rigid pyridylmethyl substitution. The higher flexibility of the target compound may impose a greater entropic penalty upon binding but could also enable induced-fit recognition across a broader range of protein conformations.

Molecular flexibility Entropic penalty Ligand efficiency

Critical Evidence Gap: Absence of Quantitative Biological Activity Data vs. Comparator Analogs

As of ChEMBL 20, the target compound has no known biological activity registered, and it has not been reported in any publications [1]. Similarly, several close analogs (e.g., the 2-fluoro derivative, ZINC37237032) also lack registered activity [2]. This represents a critical evidence gap: no head-to-head or cross-study comparative IC₅₀, Kd, or EC₅₀ data exist to support claims of differential potency, selectivity, or target engagement for the target compound over any analog. All differentiation claims above are therefore based on computed physicochemical properties and chemical reactivity principles rather than experimental biological data.

Biological activity Data limitation Procurement risk

Best-Fit Research and Industrial Application Scenarios for 3-(2-Bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide


Fragment-Based and Structure-Guided Drug Discovery Requiring Experimental Phasing

The ortho-bromine anomalous scattering signal makes this compound suitable for co-crystallization experiments with protein targets where experimental phasing (SAD/MAD) is needed. Unlike non-halogenated analogs, the bromine atom can confirm ligand placement directly from the electron density map, reducing ambiguity in structure-guided design [1]. This is particularly relevant for academic structural biology groups and core facilities conducting fragment screening by X-ray crystallography.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for SAR Expansion

The aryl bromide handle enables Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed coupling reactions without de novo scaffold synthesis [1]. Medicinal chemistry teams can procure this compound as a key intermediate for generating focused libraries at the 2-position of the phenyl ring, accelerating SAR exploration. This is a quantifiable synthetic advantage over the corresponding fluoro or non-halogenated analogs, which require alternative (and often less efficient) diversification strategies.

CNS-Penetrant Screening Libraries Where Low tPSA Is Prioritized

With a tPSA of 51–53 Ų and only 2 hydrogen-bond donors, this compound sits well within the empirical CNS drug-likeness space (tPSA < 90 Ų, HBD ≤ 3) [1]. Procurement for neuroscience-focused phenotypic or target-based screening campaigns may be justified over pyridyl-containing analogs that carry higher tPSA and additional H-bond acceptors, which are empirically associated with reduced BBB penetration.

Exploratory Probe Compound with High Molecular Flexibility for Induced-Fit Targets

The 9 rotatable bonds confer conformational adaptability that may be advantageous against protein targets known to undergo significant induced-fit conformational changes (e.g., kinases with flexible activation loops, nuclear receptors) [1]. Until experimental binding data are generated, this remains a computationally derived hypothesis, and procurement should be accompanied by a plan for biophysical validation (e.g., SPR, ITC, or DSF).

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.